

An In-depth Technical Guide to 2-Fluorophenoxyacetonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Fluorophenoxyacetonitrile

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Abstract

2-Fluorophenoxyacetonitrile is a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key data for researchers. While experimental data for this specific compound is not widely available in public literature, this guide consolidates known information and provides context based on related compounds. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of **2-Fluorophenoxyacetonitrile**.

Chemical Identity and Physical Properties

2-Fluorophenoxyacetonitrile is an organic compound featuring a fluorophenoxy group attached to an acetonitrile moiety. The fluorine atom is positioned at the ortho position of the phenyl ring.

Table 1: Chemical Identifiers and Physical Properties of **2-Fluorophenoxyacetonitrile**

Property	Value	Source
IUPAC Name	2-(2-Fluorophenoxy)acetonitrile	N/A
CAS Number	137988-23-9	N/A
Molecular Formula	C ₈ H ₆ FNO	N/A
Molecular Weight	151.14 g/mol	N/A
Purity	≥ 96%	[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	

Chemical Structure

The chemical structure of **2-Fluorophenoxyacetonitrile** is characterized by a benzene ring substituted with a fluorine atom and an O-linked acetonitrile group.

Table 2: Structural Information for **2-Fluorophenoxyacetonitrile**

Representation	Value
SMILES	<chem>FC1=CC=CC=C1OCC#N</chem>
InChI	InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)10-5-6-11/h1-4H,5H2

Structural Diagram:

Caption: 2D structure of **2-Fluorophenoxyacetonitrile**.

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectroscopic data for **2-Fluorophenoxyacetonitrile** is not readily available in the public domain. The following information is based on predictions and data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2-Fluorophenoxyacetonitrile** is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic region (around 7.0-7.5 ppm) will likely display complex multiplets due to coupling with the fluorine atom and adjacent protons. The methylene protons adjacent to the oxygen and cyano group are expected to appear as a singlet further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile carbon will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons will show signals in the aromatic region, with the carbon attached to the fluorine showing a characteristic coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
- C-O-C stretch (aromatic ether): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
- C-F stretch (aromatic): A strong band in the region of 1100-1400 cm⁻¹.
- C-H stretch (aromatic): Bands above 3000 cm⁻¹.
- C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

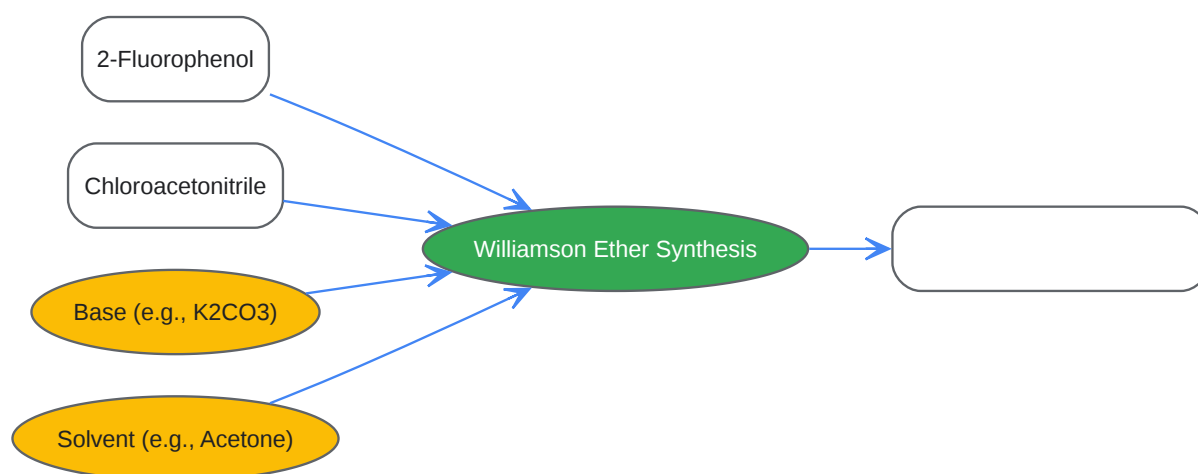
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 151.14$. Fragmentation patterns would likely involve the loss of the cyano group ($-CN$), the cyanomethoxy group ($-OCH_2CN$), and potentially cleavage of the phenyl ring.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **2-Fluorophenoxyacetonitrile** is not available in the searched literature. However, a general and plausible synthetic route would involve the Williamson ether synthesis.

Proposed Synthetic Pathway:



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References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluorophenoxyacetonitrile: Chemical Properties and Structure]. BenchChem, [2025]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b155229#2-fluorophenoxyacetonitrile-chemical-properties-and-structure>]

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